molecular formula C11H9F3N2O3S2 B12914966 2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-22-5

2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12914966
CAS No.: 62617-22-5
M. Wt: 338.3 g/mol
InChI Key: NSADYHYTERMZAP-UHFFFAOYSA-N
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Description

2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl and trifluoromethyl groups further enhances its chemical properties and reactivity.

Properties

CAS No.

62617-22-5

Molecular Formula

C11H9F3N2O3S2

Molecular Weight

338.3 g/mol

IUPAC Name

2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C11H9F3N2O3S2/c1-2-19-7-5-3-4-6-8(7)21(17,18)10-16-15-9(20-10)11(12,13)14/h3-6H,2H2,1H3

InChI Key

NSADYHYTERMZAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target .

Comparison with Similar Compounds

2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

  • 2-((2-Methoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-((2-Ethylphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-((2-Fluorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

These compounds share the thiadiazole core structure but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, characterized by its unique structural features. The compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is defined by the following chemical properties:

PropertyValue
CAS Number 62617-22-5
Molecular Formula C11H9F3N2O3S2
Molecular Weight 338.3 g/mol
IUPAC Name 2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
InChI Key NSADYHYTERMZAP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The reaction begins with the treatment of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide.
  • Cyclization : This step leads to the formation of the thiadiazole ring.
  • Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

Biological Activity

The biological properties of this compound have been extensively studied, revealing a range of significant activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance:

  • Compounds with similar structures have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
  • Minimum inhibitory concentration (MIC) values for related compounds range from 0.78 to 3.125 μg/mL against S. aureus .

Anticancer Potential

Thiadiazoles have been recognized for their potential anticancer effects:

  • Studies highlight that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines.
  • The mechanism often involves inhibition of specific enzymes related to cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties:

  • It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

The mechanism by which this compound exerts its biological effects typically involves:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Interaction : It may also interact with specific cellular receptors, altering signaling pathways that lead to various biological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazoles:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various thiadiazole derivatives against Phytophthora infestans, revealing that certain derivatives exhibited lower EC50 values than conventional fungicides .
  • Cytotoxicity Assessment : Research demonstrated that the introduction of different substituents on the thiadiazole ring significantly affected cytotoxicity against human cancer cell lines .
  • Inflammation Modulation : Another study identified that compounds similar to this compound could reduce pro-inflammatory cytokine production in vitro .

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